N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their significant biological activities, while chromene derivatives are recognized for their diverse pharmacological properties. This compound, therefore, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and chromene intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of a strong acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the chromene moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the indole moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Chromene-3-ol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and chromene derivatives.
Medicine: As a potential therapeutic agent due to its biological activities.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide likely involves interactions with various molecular targets, including enzymes and receptors. The indole moiety can interact with tryptophan-binding proteins, while the chromene moiety can interact with various enzymes involved in oxidative stress responses . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety and can undergo similar chemical reactions.
Chromene-3-carboxylic acid: Shares the chromene moiety and can undergo similar chemical reactions.
5-bromo-2-methylindole: Shares the brominated indole moiety and can undergo similar substitution reactions.
Uniqueness
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of the indole and chromene moieties in a single molecule. This combination allows it to interact with a broader range of molecular targets and exhibit a wider range of biological activities compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C22H19BrN2O4 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H19BrN2O4/c1-12-15(16-11-14(23)6-7-18(16)25-12)8-9-24-21(26)17-10-13-4-3-5-19(28-2)20(13)29-22(17)27/h3-7,10-11,25H,8-9H2,1-2H3,(H,24,26) |
InChI Key |
RALJCZKIMROZGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.